(3R)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine
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Overview
Description
(3R)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to a dihydrobenzo[b]furan ring, which is further substituted with an amine group. The stereochemistry of the compound is specified by the (3R) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from readily available precursors One common approach is the difluoromethylation of a suitable precursor, followed by cyclization to form the dihydrobenzo[b]furan ringReaction conditions often include the use of metal-based catalysts and specific reagents to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of solvents, temperature control, and reaction time are critical factors in optimizing the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(3R)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(3R)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3R)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- (3R)-5-(Trifluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine
- (3R)-5-(Chloromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine
- (3R)-5-(Methyl)-2,3-dihydrobenzo[B]furan-3-ylamine
Uniqueness
What sets (3R)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine apart from similar compounds is the presence of the difluoromethyl group, which imparts unique electronic and steric properties. This can lead to different reactivity patterns and biological activities compared to its analogs .
Properties
Molecular Formula |
C9H9F2NO |
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Molecular Weight |
185.17 g/mol |
IUPAC Name |
(3R)-5-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)5-1-2-8-6(3-5)7(12)4-13-8/h1-3,7,9H,4,12H2/t7-/m0/s1 |
InChI Key |
FCSZGUSJPDHOAA-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=CC(=C2)C(F)F)N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)C(F)F)N |
Origin of Product |
United States |
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